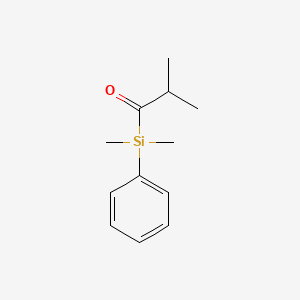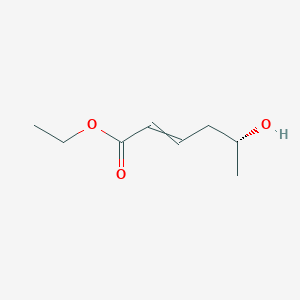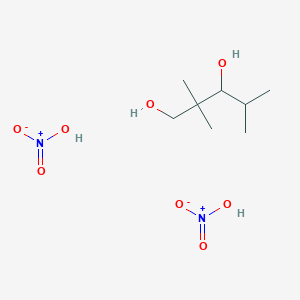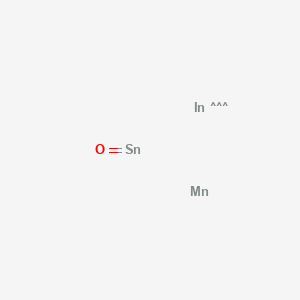
Silane, dimethyl(2-methyl-1-oxopropyl)phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, dimethyl(2-methyl-1-oxopropyl)phenyl- is an organosilicon compound characterized by the presence of a silicon atom bonded to two methyl groups, a phenyl group, and a 2-methyl-1-oxopropyl group. This compound is part of a broader class of silanes, which are widely used in various industrial and research applications due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, dimethyl(2-methyl-1-oxopropyl)phenyl- typically involves the reaction of phenylsilane with appropriate reagents to introduce the 2-methyl-1-oxopropyl group. One common method involves the use of Grignard reagents, where phenylsilane reacts with a Grignard reagent derived from 2-methyl-1-oxopropyl halide under anhydrous conditions . The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
On an industrial scale, the production of Silane, dimethyl(2-methyl-1-oxopropyl)phenyl- may involve continuous flow processes where the reagents are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Silane, dimethyl(2-methyl-1-oxopropyl)phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain reactions, particularly in the presence of hydrosilanes.
Substitution: The phenyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Hydrosilanes such as triethylsilane and diphenylsilane are often used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Silane, dimethyl(2-methyl-1-oxopropyl)phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is utilized in the modification of biomolecules for enhanced stability and functionality.
Industry: It is employed in the production of advanced materials, including polymers and coatings, due to its unique chemical properties
Mécanisme D'action
The mechanism by which Silane, dimethyl(2-methyl-1-oxopropyl)phenyl- exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, facilitating the formation of complex molecular structures. These interactions are crucial in the compound’s role as a reagent in organic synthesis and its applications in material science .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylphenylsilane: Similar in structure but lacks the 2-methyl-1-oxopropyl group.
Trimethylsilane: Contains three methyl groups instead of the phenyl and 2-methyl-1-oxopropyl groups.
Phenylsilane: Contains a phenyl group but lacks the additional methyl and 2-methyl-1-oxopropyl groups.
Uniqueness
Silane, dimethyl(2-methyl-1-oxopropyl)phenyl- is unique due to the presence of the 2-methyl-1-oxopropyl group, which imparts distinct chemical properties and reactivity compared to other silanes. This unique structure allows for specific applications in organic synthesis and material science that are not possible with other similar compounds .
Propriétés
Numéro CAS |
155397-24-3 |
|---|---|
Formule moléculaire |
C12H18OSi |
Poids moléculaire |
206.36 g/mol |
Nom IUPAC |
1-[dimethyl(phenyl)silyl]-2-methylpropan-1-one |
InChI |
InChI=1S/C12H18OSi/c1-10(2)12(13)14(3,4)11-8-6-5-7-9-11/h5-10H,1-4H3 |
Clé InChI |
VRGGHKWCOUNTAT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)[Si](C)(C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~3~-Acetyl-N-[2-(1H-imidazol-5-yl)ethyl]-beta-alaninamide](/img/structure/B14273893.png)

![6,6'-[Ethane-1,2-diylbis(oxy)]di(hexane-2,4-dione)](/img/structure/B14273897.png)

![3-[3-(Trimethylsilyl)propoxy]benzene-1,2-dicarbonitrile](/img/structure/B14273914.png)

![N~1~-{2-[(E)-(4-Methylpentan-2-ylidene)amino]ethyl}ethane-1,2-diamine](/img/structure/B14273922.png)

![Bicyclo[2.2.1]hept-2-ene, 5,5,6-trifluoro-6-(heptafluoropropoxy)-](/img/structure/B14273934.png)


![N-Methyl-N-[(naphthalene-1-sulfonyl)oxy]benzamide](/img/structure/B14273963.png)
![2,4-Dioxa-1,3-diborabicyclo[1.1.0]butane](/img/structure/B14273966.png)
